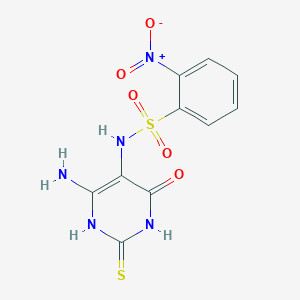![molecular formula C10H25O4PSi B14370719 Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate CAS No. 90490-19-0](/img/structure/B14370719.png)
Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a propyl chain, which is further substituted with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable alkylating agent. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate ester . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated and reaction times from minutes to hours.
Major Products Formed
The major products formed from these reactions include phosphonic acids, substituted phosphonates, and phosphines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate involves its interaction with various molecular targets. In biological systems, it can mimic phosphate groups and interact with enzymes and receptors involved in metabolic pathways . The trimethylsilyl group can also enhance the compound’s stability and lipophilicity, facilitating its uptake and distribution within cells.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphonate: A simpler analog without the trimethylsilyl group.
Trimethylsilyl phosphonate: Contains the trimethylsilyl group but lacks the propyl chain.
Bis(trimethylsilyl)phosphonate: Features two trimethylsilyl groups.
Uniqueness
Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate is unique due to the presence of both the trimethylsilyl group and the propyl chain, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
90490-19-0 |
|---|---|
Fórmula molecular |
C10H25O4PSi |
Peso molecular |
268.36 g/mol |
Nombre IUPAC |
1-diethoxyphosphorylpropan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C10H25O4PSi/c1-7-12-15(11,13-8-2)9-10(3)14-16(4,5)6/h10H,7-9H2,1-6H3 |
Clave InChI |
FOFNUHJBTRXBJN-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC(C)O[Si](C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


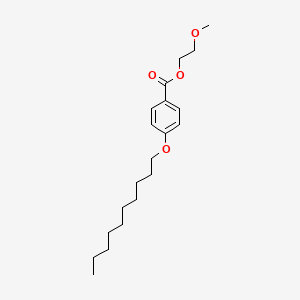
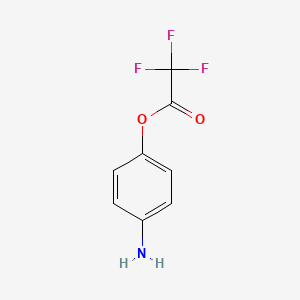

![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
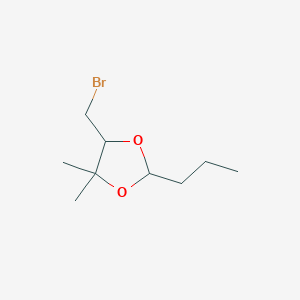
![Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate](/img/structure/B14370665.png)
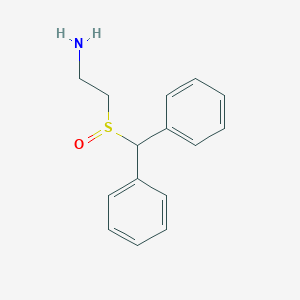

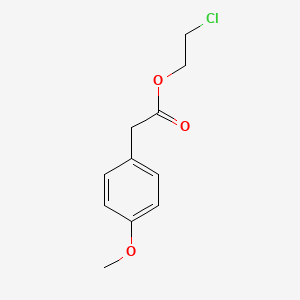
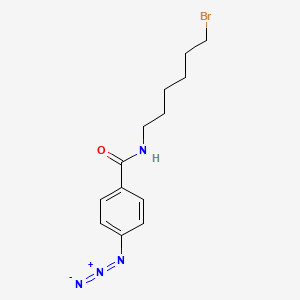
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14370696.png)
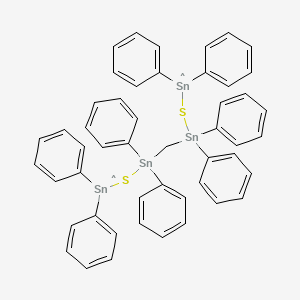
![N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14370700.png)
